1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine
Overview
Description
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and fluorine atoms, a carbonyl group, and a piperazine ring attached to a phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the benzothiophene core One common method involves the cyclization of appropriate precursors under specific conditions to form the benzothiophene ring
The piperazine ring is then introduced through a nucleophilic substitution reaction, where the benzothiophene derivative reacts with a piperazine compound in the presence of a suitable base. The final step involves the attachment of the phenyl group to the piperazine ring, which can be achieved through a coupling reaction using reagents like phenylboronic acid and a palladium catalyst under Suzuki-Miyaura coupling conditions .
Chemical Reactions Analysis
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The phenyl group can be modified through coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. It serves as a probe to investigate the mechanisms of action of different biological pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine can be compared with other benzothiophene derivatives and piperazine-containing compounds. Similar compounds include:
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]indoline: This compound shares the benzothiophene core but has an indoline ring instead of a piperazine ring.
1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine: This compound has a similar structure but with a fluorophenyl group attached to the piperazine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other related compounds .
Properties
IUPAC Name |
(3-chloro-6-fluoro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-17-15-7-6-13(21)12-16(15)25-18(17)19(24)23-10-8-22(9-11-23)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHAGFXUEAOZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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